molecular formula C20H19NO4 B12938337 2-Oxo-2-((1-phenylethyl)amino)ethyl 2H-chromene-3-carboxylate

2-Oxo-2-((1-phenylethyl)amino)ethyl 2H-chromene-3-carboxylate

Cat. No.: B12938337
M. Wt: 337.4 g/mol
InChI Key: WHHUGOYWIYVWNW-UHFFFAOYSA-N
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Description

2-Oxo-2-((1-phenylethyl)amino)ethyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((1-phenylethyl)amino)ethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2H-chromene-3-carboxylic acid with 2-oxo-2-((1-phenylethyl)amino)ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((1-phenylethyl)amino)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Oxo-2-((1-phenylethyl)amino)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2H-chromene-3-carboxylate: A simpler chromene derivative with similar structural features.

    7-Hydroxy-2-oxo-2H-chromene-3-carboxylate: Another chromene derivative with hydroxyl substitution.

Uniqueness

2-Oxo-2-((1-phenylethyl)amino)ethyl 2H-chromene-3-carboxylate is unique due to the presence of the 1-phenylethylamino group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s binding affinity to specific molecular targets, making it a valuable candidate for drug development and other scientific applications.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C20H19NO4/c1-14(15-7-3-2-4-8-15)21-19(22)13-25-20(23)17-11-16-9-5-6-10-18(16)24-12-17/h2-11,14H,12-13H2,1H3,(H,21,22)

InChI Key

WHHUGOYWIYVWNW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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